2-bromo-N-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]acetamide
Description
2-Bromo-N-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]acetamide is a brominated acetamide derivative featuring a pyridine core substituted with methoxy (-OCH₃) and trifluoromethyl (-CF₃) groups. The bromoacetamide moiety enhances electrophilicity, making it reactive in nucleophilic substitution reactions, while the electron-withdrawing trifluoromethyl group and methoxy substituent influence electronic distribution and solubility .
Properties
IUPAC Name |
2-bromo-N-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3N2O2/c1-17-8-6(9(11,12)13)2-5(4-14-8)15-7(16)3-10/h2,4H,3H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJPZUJNZBJGRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)NC(=O)CBr)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Trifluoromethylation via Cross-Coupling Reactions
The trifluoromethyl group is typically introduced via palladium-mediated coupling. A representative protocol involves:
- Starting material : 5-Bromo-6-methoxypyridin-3-amine.
- Reagents : Trimethyl(trifluoromethyl)silane (CF$$3$$SiMe$$3$$), CuI, and Pd(PPh$$3$$)$$4$$ in dimethylformamide (DMF).
- Conditions : Heating at 100°C for 12–24 hours under inert atmosphere.
Outcome : Substitution of bromide with trifluoromethyl proceeds in 60–75% yield, confirmed by $$^{19}\text{F}$$ NMR.
Direct Amination of Halopyridines
For pyridines lacking pre-existing amine groups, Buchwald-Hartwig amination is employed:
- Substrate : 3-Bromo-6-methoxy-5-(trifluoromethyl)pyridine.
- Catalyst : Pd$$2$$(dba)$$3$$/XantPhos.
- Amine source : Ammonia or benzophenone imine.
Optimization : Use of tert-amyl alcohol as solvent enhances conversion (>80%) by minimizing side reactions.
Acylation with 2-Bromoacetyl Bromide
Schotten-Baumann Reaction Conditions
The amine intermediate is acylated under mild conditions to avoid decomposition:
- Procedure :
Workup : Extract with aqueous NaHCO$$3$$, dry over Na$$2$$SO$$_4$$, and purify via silica chromatography. Yield: 65–82%.
Coupling Agent-Mediated Acylation
For less nucleophilic amines, carbodiimide-based activation is preferred:
Advantage : Minimizes epimerization and improves solubility of intermediates. Yield: 70–88%.
Alternative Pathways and Comparative Analysis
Sequential Functionalization of Pyridine
An alternative route constructs the pyridine ring de novo:
- Hantzsch Dihydropyridine Synthesis : Condense ethyl acetoacetate, ammonium acetate, and trifluoromethyl ketone.
- Oxidation/Aromatization : Use MnO$$_2$$ or DDQ to oxidize the dihydropyridine intermediate.
- Methoxy Introduction : Nucleophilic substitution using NaOMe in methanol.
Limitation : Low regiocontrol for trifluoromethyl placement (45–55% yield).
Electrophilic Trifluoromethylation
Umemoto’s reagent (trifluoromethylarylsulfonium salt) directly introduces CF$$_3$$:
- Substrate : 6-Methoxy-5-nitropyridin-3-amine.
- Conditions : BF$$3$$·OEt$$2$$ catalysis in DCM at −20°C.
Outcome : Nitro group reduction (H$$_2$$/Pd-C) post-trifluoromethylation affords the amine in 58% overall yield.
Critical Parameter Optimization
Solvent and Temperature Effects
Catalytic Systems for Coupling
- Pd/XantPhos : Superior for aryl bromides (TOF = 120 h$$^{-1}$$).
- Cu/1,10-Phenanthroline : Cost-effective for gram-scale trifluoromethylation (TON = 350).
Analytical Characterization and Validation
- $$^1\text{H}$$ NMR : Acetamide protons resonate at δ 4.02 (s, 2H, CH$$_2$$Br) and δ 8.21 (s, 1H, NH).
- LC-MS : [M+H]$$^+$$ at m/z 354.1 (calculated for C$${10}$$H$$9$$BrF$$3$$N$$2$$O$$_2$$: 354.0).
- HPLC Purity : >98% achieved via reverse-phase chromatography (C18 column, acetonitrile/water).
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium tert-butoxide, or other nucleophiles in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) and solvents like tetrahydrofuran (THF).
Major Products Formed
Substitution Products: Compounds with different nucleophiles replacing the bromine atom.
Oxidation Products: Compounds with higher oxidation states, such as carboxylic acids or ketones.
Reduction Products: Compounds with reduced functional groups, such as alcohols or amines.
Coupling Products: Biaryl or diaryl compounds formed through carbon-carbon bond formation.
Scientific Research Applications
2-bromo-N-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for its potential therapeutic effects.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-bromo-N-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]acetamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the methoxy and acetamide groups contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties and reactivity, this section compares 2-bromo-N-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]acetamide with three analogs:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Studies
Electrophilic Reactivity :
The bromine atom in the target compound facilitates nucleophilic substitution (e.g., Suzuki coupling) more effectively than fluorine or carboxamide analogs due to its lower bond dissociation energy .
Solubility and Bioavailability :
The trifluoromethyl group enhances lipophilicity, but the methoxy group counterbalances this by introducing polarity. This dual effect results in moderate solubility in DMSO and acetonitrile, outperforming vinyl-substituted analogs like N-(1-(5-bromo-3-fluoropyridin-2-yl)vinyl)acetamide, which aggregates in aqueous media .
Thermal Stability : Derivatives with carboxamide groups (e.g., 5-bromo-2-methoxy-N-(trifluoromethyl)pyridine-3-carboxamide) exhibit higher thermal stability (decomposition >200°C) compared to acetamide-based compounds (~150–180°C), attributed to stronger hydrogen bonding in the solid state.
Biological Activity
Overview
2-bromo-N-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]acetamide is a synthetic organic compound characterized by a pyridine derivative structure. The presence of a bromine atom, methoxy group, and trifluoromethyl group contributes to its unique chemical properties, making it a subject of interest in medicinal chemistry and biological research. This article explores its biological activity, focusing on its potential as an antimicrobial, antiviral, and anticancer agent.
- IUPAC Name : 2-bromo-N-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]acetamide
- Molecular Formula : C9H8BrF3N2O2
- Molecular Weight : 313.07 g/mol
- CAS Number : 288246-36-6
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of 2-bromo-N-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]acetamide against various cancer cell lines. For instance, research has indicated that compounds with similar structures exhibit significant cytotoxic effects against human cancer cell lines such as HepG2 and MDA-MB-231.
A comparative study showed that related compounds demonstrated IC50 values indicating their effectiveness:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 5a | HepG2 | 74.2 |
| 5a | MDA-MB-231 | 27.1 |
| 5l | MDA-MB-231 | 1.4 |
| Sorafenib | MDA-MB-231 | 5.2 |
These results suggest that derivatives of this compound could serve as lead structures for further development of anticancer agents with lower toxicity profiles .
Antimicrobial and Antiviral Activity
The compound is also being investigated for its antimicrobial and antiviral properties. Preliminary assessments indicate that the trifluoromethyl group enhances lipophilicity, which may improve the compound's ability to penetrate cell membranes and interact with biological targets. This characteristic is crucial for compounds intended to inhibit microbial growth or viral replication .
The biological activity of 2-bromo-N-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]acetamide likely involves interactions with specific molecular targets such as enzymes or receptors within cells. The trifluoromethyl group is known to enhance metabolic stability, while the methoxy and acetamide groups may contribute to binding affinity and specificity towards these targets .
Case Studies
- Cytotoxicity Assessment : A study evaluated various pyridine derivatives for their cytotoxicity against cancer cell lines. The findings suggested that modifications at the N-position on the pyridine ring significantly influenced cytotoxic activity, indicating that structural optimization could enhance therapeutic efficacy .
- Structure-Activity Relationship (SAR) : Research into SAR revealed that the introduction of different functional groups could modulate the biological activity of similar compounds. This approach could be applied to optimize 2-bromo-N-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]acetamide for improved anticancer activity while minimizing side effects .
Q & A
Q. What are the optimal synthetic routes for 2-bromo-N-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]acetamide, and how can purity be ensured?
The compound is synthesized via nucleophilic substitution or acylation reactions. A common approach involves reacting 6-methoxy-5-(trifluoromethyl)pyridin-3-amine with bromoacetyl bromide in a polar aprotic solvent (e.g., DMF) under inert conditions. Purification typically employs column chromatography with ethyl acetate/petroleum ether gradients (yield: ~80–86%) . High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is recommended for validation .
Q. Which spectroscopic techniques are critical for structural confirmation?
- 1H/13C NMR : Assign peaks for the pyridine ring (δ 8.2–8.5 ppm for H3; δ 120–150 ppm for C-F and C-OCH3) and acetamide moiety (δ 2.1–2.3 ppm for CH3; δ 165–170 ppm for carbonyl) .
- X-ray crystallography : SHELX software refines crystal structures, resolving challenges like disordered trifluoromethyl groups .
- Mass spectrometry : Confirm molecular weight (expected [M+H]+: ~355 g/mol) .
Q. How does the bromoacetamide group influence reactivity in further functionalization?
The bromine atom facilitates nucleophilic substitutions (e.g., Suzuki couplings, aminations) for introducing aryl, heteroaryl, or amino groups. Solvent polarity (e.g., DMSO vs. THF) and catalysts (e.g., Pd(PPh3)4) significantly impact reaction efficiency .
Q. What are the solubility and stability profiles under standard laboratory conditions?
The compound is sparingly soluble in water but dissolves in DMSO, DMF, or dichloromethane. Stability tests (TGA/DSC) indicate decomposition above 180°C. Store at –20°C in inert atmospheres to prevent bromine displacement .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position, halogen exchange) affect biological activity in SAR studies?
Replacing bromine with iodine (e.g., 2-iodo derivatives) enhances electrophilicity but may reduce metabolic stability. Trifluoromethyl and methoxy groups improve membrane permeability and target binding affinity, as seen in analogs with IC50 values <10 μM in kinase inhibition assays .
Q. What challenges arise in optimizing synthetic yields for large-scale production?
Contradictory yields (e.g., 71–86% in similar bromoacetamides ) stem from competing side reactions (e.g., hydrolysis of the acetamide group). Microwave-assisted synthesis reduces reaction times and improves reproducibility .
Q. How should researchers resolve discrepancies in biological assay data for this compound?
Variability in cytotoxicity assays may arise from impurities (>2% reduces activity) or solvent residues (e.g., DMSO >0.1% alters cell viability). Validate purity via HPLC and replicate assays with orthogonal methods (e.g., SPR vs. fluorescence polarization) .
Q. What computational strategies predict binding modes with target proteins?
Molecular docking (AutoDock Vina) and MD simulations (AMBER) model interactions with enzymes like PI3Kδ. Key interactions include hydrogen bonding with the pyridine nitrogen and hydrophobic contacts with the trifluoromethyl group .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
